N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has various substituents including a bromophenyl group, a methoxyphenyl group, and a carboxamide group. These groups could potentially influence the compound’s reactivity and interactions with other molecules.
Molecular Structure Analysis
The presence of multiple aromatic rings (phenyl and pyrimidine) would likely result in a planar or near-planar structure. The electron-withdrawing bromine atom and the electron-donating methoxy group could create interesting electronic effects and influence the compound’s reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. For example, the bromine atom could be replaced via nucleophilic aromatic substitution reactions. The carboxamide group could participate in hydrolysis reactions under acidic or basic conditions .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its structure. The presence of multiple aromatic rings and a polar carboxamide group could result in relatively high melting and boiling points. The compound is likely to be soluble in polar organic solvents .Scientific Research Applications
Antidiabetic Research
A significant application of similar tetrahydropyrimidine derivatives is in antidiabetic research. For example, Lalpara et al. (2021) synthesized a series of N-substituted tetrahydropyrimidine derivatives and evaluated them for in vitro antidiabetic activity using the α-amylase inhibition assay. This indicates potential applications in diabetes management (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Synthesis of Novel Compounds
Research also involves the synthesis of novel compounds from similar structures. Abu-Hashem, Al-Hussain, and Zaki (2020) described the synthesis of various heterocyclic compounds derived from benzodifuranyl and oxadiazepines, which could have anti-inflammatory and analgesic properties. This signifies the compound's role in synthesizing new pharmaceutical agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiprotozoal Agents
Similar compounds have been investigated for their antiprotozoal properties. Ismail et al. (2004) synthesized imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, exhibiting strong DNA affinities and potential as antiprotozoal agents, suggesting the applicability of related compounds in treating protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Antiviral Activity
Research by Hocková et al. (2003) on diamino-6-hydroxypyrimidine derivatives, closely related to the compound , indicated antiviral activity against retroviruses, showing potential for HIV treatment (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Cytotoxicity Studies
Hassan, Hafez, and Osman (2014) conducted studies on pyrazolo[1,5-a]pyrimidine derivatives to evaluate their cytotoxic activity against cancer cells, suggesting the use of similar compounds in cancer research (Hassan, Hafez, & Osman, 2014).
Future Directions
Properties
IUPAC Name |
N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-11-16(18(24)22-14-7-5-13(20)6-8-14)17(23-19(25)21-11)12-3-9-15(26-2)10-4-12/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGZBKFOEUOCEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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